molecular formula C13H12N2 B8777264 5-(4-Pyridinyl)indoline CAS No. 90679-08-6

5-(4-Pyridinyl)indoline

Cat. No. B8777264
CAS RN: 90679-08-6
M. Wt: 196.25 g/mol
InChI Key: DAQYEMLWVIQCRV-UHFFFAOYSA-N
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Patent
US08211919B2

Procedure details

To a suspension of 1-acetyl-5-(4-pyridinyl)indoline (715 mg) in ethanol (20 mL) was added 1N sodium hydroxide aqueous solution (1.8 mL) and the mixture was refluxed for 16 hours. The mixture was extracted with ethyl acetate and the separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with ethyl acetate to give 5-(4-pyridinyl)indoline (240 mg) as an yellow powder.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>C(O)C>[N:16]1[CH:17]=[CH:18][C:13]([C:9]2[CH:8]=[C:7]3[C:12](=[CH:11][CH:10]=2)[NH:4][CH2:5][CH2:6]3)=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
715 mg
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.